molecular formula C25H19ClN4O3S B2719001 3-(4-chlorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one CAS No. 2034520-48-2

3-(4-chlorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

Cat. No. B2719001
CAS RN: 2034520-48-2
M. Wt: 490.96
InChI Key: UHSMJHFHYZLGOL-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C25H19ClN4O3S and its molecular weight is 490.96. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Quinazolinone derivatives have been synthesized and characterized to explore their structural properties through spectroscopy and X-ray crystallography. These studies serve as a foundational step for understanding the chemical behavior and potential applications of these compounds in medicinal chemistry and material science. For example, Wu et al. (2022) synthesized a quinazolinone derivative, exploring its structure through spectroscopic methods and X-ray diffraction, supported by DFT calculations. This compound showed potential interaction with SHP2 protein, suggesting its applicability in targeting protein interactions in therapeutic developments (Wu et al., 2022).

Biological Activities

Quinazolinone derivatives exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antitumor effects. This makes them valuable in the development of new therapeutic agents. For instance, Alagarsamy et al. (2011) synthesized novel quinazolin-4(3H)-ones, investigating their analgesic, anti-inflammatory, and ulcerogenic behavior, with some compounds showing significant activity compared to standard drugs (Alagarsamy et al., 2011).

Antitumor Activity

Certain quinazolinone compounds have been evaluated for their antitumor activities against various cancer cell lines. Zhou et al. (2021) reported on the synthesis and antitumor activity evaluation of a quinazolinone derivative, which exhibited better activity than reference compounds in human hepatoma and melanoma cells, highlighting the potential of these compounds in cancer therapy (Zhou et al., 2021).

Antimicrobial and Anti-inflammatory Activities

Research has also focused on the antimicrobial and anti-inflammatory properties of quinazolinone derivatives. Compounds with specific substitutions have shown good activity against various microbes and inflammation, making them candidates for further development into antimicrobial and anti-inflammatory drugs. For example, Gupta et al. (2008) synthesized quinazolin-4(3H)-one derivatives with enhanced antibacterial activity, indicating the role of structural modifications in biological activity (Gupta et al., 2008).

Corrosion Inhibition

Apart from biomedical applications, quinazolinone derivatives have been studied for their potential as corrosion inhibitors for metals in acidic environments. This application is crucial for material science, offering insights into the protection of metals against corrosion. Errahmany et al. (2020) explored the efficiency of quinazolinone compounds as corrosion inhibitors, revealing their significant inhibition capabilities, which were supported by electrochemical methods and theoretical calculations (Errahmany et al., 2020).

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-2-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4O3S/c1-32-19-12-8-17(9-13-19)23-28-22(33-29-23)15-34-25-27-21-5-3-2-4-20(21)24(31)30(25)14-16-6-10-18(26)11-7-16/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSMJHFHYZLGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-chlorobenzyl)-2-(((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one

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